molecular formula C19H18N2O5S B2838069 4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide CAS No. 941924-56-7

4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide

Cat. No. B2838069
CAS RN: 941924-56-7
M. Wt: 386.42
InChI Key: RAXVXYNIAYVGCH-UHFFFAOYSA-N
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Description

“4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide” is a chemical compound with diverse applications in scientific research. It has been synthesized in an attempt to obtain a new photochromic compound .


Synthesis Analysis

The synthesis of a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The optimized molecular structure and mole fractions of a similar compound in trans and ana forms have been investigated .


Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Physical And Chemical Properties Analysis

Upon irradiation with 300 nm light, a similar compound turned orange, in which a visible absorption band was observed at 475 nm . The electronic properties, such as HOMO, LUMO, and band gap energies, were obtained by the time-dependent DFT (TD-DFT) approach .

Scientific Research Applications

properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21(10-4-7-17(20)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVXYNIAYVGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide

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